N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that features a thiophene ring, an oxane ring, and a tetrahydronaphthalene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which is then reacted with oxane under specific conditions to form the oxane-thiophene intermediate. This intermediate is further reacted with tetrahydronaphthalene sulfonamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group may also play a role in binding to proteins or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tiquizium Bromide: Another thiophene-containing compound used as an antispasmodic.
Dorzolamide: A thiophene derivative used in the treatment of glaucoma.
Uniqueness
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its combination of a thiophene ring, an oxane ring, and a tetrahydronaphthalene sulfonamide group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S2/c22-26(23,18-8-7-16-4-1-2-5-17(16)14-18)21-15-20(9-11-24-12-10-20)19-6-3-13-25-19/h3,6-8,13-14,21H,1-2,4-5,9-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXYICKGCCYKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3(CCOCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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